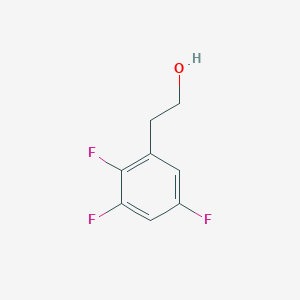
2-(2,3,5-Trifluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,3,5-Trifluorophényl)éthanol est un composé organique de formule moléculaire C8H7F3O. Il s'agit d'un dérivé du phényléthanol, où trois atomes d'hydrogène sur le cycle phényle sont remplacés par des atomes de fluor aux positions 2, 3 et 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2,3,5-Trifluorophényl)éthanol peut être réalisée par plusieurs méthodes. Une approche courante implique la réduction du 2-(2,3,5-Trifluorophényl)acétaldéhyde à l'aide d'un agent réducteur approprié tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. La réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation .
Méthodes de production industrielle
La production industrielle de 2-(2,3,5-Trifluorophényl)éthanol peut impliquer l'hydrogénation catalytique du 2-(2,3,5-Trifluorophényl)acétaldéhyde en utilisant un catalyseur au palladium. Cette méthode est avantageuse en raison de son rendement élevé et de sa capacité d'adaptation à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,3,5-Trifluorophényl)éthanol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en 2-(2,3,5-Trifluorophényl)acétaldéhyde à l'aide d'agents oxydants tels que le chlorocromate de pyridinium (PCC).
Réduction : Le composé peut être réduit en 2-(2,3,5-Trifluorophényl)éthane à l'aide de puissants agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions d'halogénation peuvent remplacer le groupe hydroxyle par des halogènes en utilisant des réactifs tels que le chlorure de thionyle.
Réactifs et conditions courants
Oxydation : PCC dans le dichlorométhane à température ambiante.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre sous reflux.
Substitution : Chlorure de thionyle en présence d'une base telle que la pyridine.
Principaux produits formés
Oxydation : 2-(2,3,5-Trifluorophényl)acétaldéhyde.
Réduction : 2-(2,3,5-Trifluorophényl)éthane.
Substitution : Chlorure de 2-(2,3,5-trifluorophényl)éthyle.
Applications De Recherche Scientifique
Le 2-(2,3,5-Trifluorophényl)éthanol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés fluorés.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l'inhibition enzymatique.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 2-(2,3,5-Trifluorophényl)éthanol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. La présence d'atomes de fluor augmente son affinité de liaison et sa spécificité .
Mécanisme D'action
The mechanism of action of 2-(2,3,5-Trifluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2,4,5-Trifluorophényl)éthanol
- 2-(3,4,5-Trifluorophényl)éthanol
- 2,2,2-Trifluoroéthanol
Unicité
Le 2-(2,3,5-Trifluorophényl)éthanol est unique en raison du positionnement spécifique des atomes de fluor, ce qui influence sa réactivité chimique et son activité biologique. Comparé à d'autres trifluorophényléthanols, il présente des propriétés distinctes qui le rendent adapté à des applications spécifiques en recherche et en industrie .
Propriétés
Numéro CAS |
1000548-51-5 |
|---|---|
Formule moléculaire |
C8H7F3O |
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
2-(2,3,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4,12H,1-2H2 |
Clé InChI |
WPGMOKWUUPSDBG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CCO)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
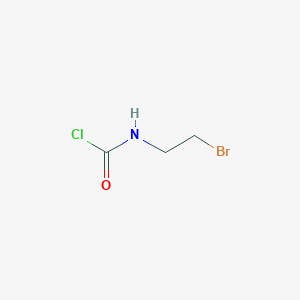
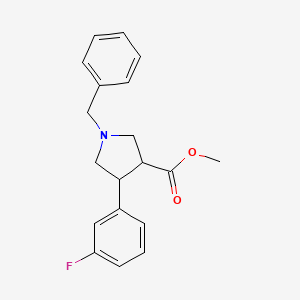

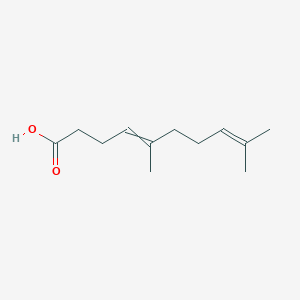
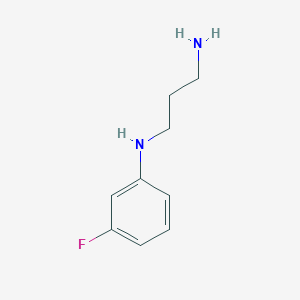
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)

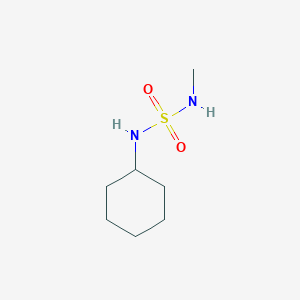
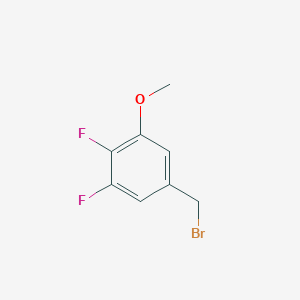
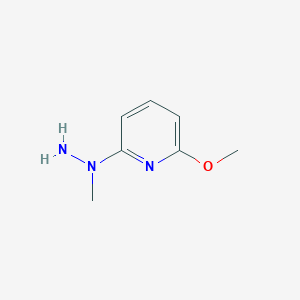
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
